molecular formula C6H14O2 B2526298 2-Methoxy-3-methylbutan-1-ol CAS No. 854463-80-2

2-Methoxy-3-methylbutan-1-ol

Cat. No.: B2526298
CAS No.: 854463-80-2
M. Wt: 118.176
InChI Key: XBSOZTQTGNCDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-methylbutan-1-ol is an organic compound with the molecular formula C6H14O2. It is a clear, colorless liquid that is completely soluble in water and has a mild odor. This compound is commonly used as a solvent in various industrial applications due to its low toxicity and ready biodegradability .

Mechanism of Action

Target of Action

It is known that this compound is widely used as a solvent for paints, inks, and fragrances . Therefore, it can be inferred that its targets might be related to these applications.

Mode of Action

The mode of action of 2-Methoxy-3-methylbutan-1-ol involves its interaction with other compounds in the environment. For instance, it has been reported that the kinetics of the reaction of this compound with OH radicals has been studied using a relative rate method . This suggests that the compound may interact with radicals in its environment, leading to changes in the radicals or the compound itself.

Biochemical Pathways

It has been identified as an oxidation product of dyes such as methyl yellow, methyl red, and methyl orange

Result of Action

It has been identified as an oxidation product of certain dyes , suggesting that it may contribute to the degradation of these compounds at the molecular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reaction with OH radicals suggests that its activity may be affected by the presence of these radicals in the environment . Additionally, its use as a solvent suggests that it may interact with a wide range of other compounds, potentially affecting its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbutan-1-ol can be synthesized through the methylation of acetoin with dimethyl carbonate in a one-step process. This method is considered sustainable due to its improved process mass intensity and atom economy .

Industrial Production Methods: In industrial settings, this compound is produced by Kuraray and other chemical manufacturers. The production process involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a catalyst .

Types of Reactions:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can undergo reduction reactions to form various alcohol derivatives.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Strong nucleophiles such as sodium hydride or sodium amide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted alcohols with different functional groups.

Scientific Research Applications

2-Methoxy-3-methylbutan-1-ol is widely used in scientific research and industrial applications:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-3-methylbutan-1-ol is unique due to its combination of low toxicity, ready biodegradability, and effective solvent properties. Its ability to participate in various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-methoxy-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2)6(4-7)8-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSOZTQTGNCDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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